1,2-Dihydrodibenz(a,j)acridine
Description
Structure
3D Structure
Properties
CAS No. |
106589-50-8 |
|---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18-decaene |
InChI |
InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-3,5-7,9-13H,4,8H2 |
InChI Key |
DWBOIABARBCRSQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
Canonical SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
Other CAS No. |
106589-50-8 |
Synonyms |
1,2-DIHYDRODIBENZ(A,J)ACRIDINE |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dihydrodibenz A,j Acridine and Its Derivatives
Regioselective Synthesis of Dihydrodibenz(a,j)acridines and Related Molecular Scaffolds
The regioselective synthesis of dihydrodibenz(a,j)acridines is a significant challenge that chemists have addressed through various innovative strategies. One effective approach involves the dehydration of precursor alcohols. For instance, the synthesis of 1,2-dihydrodibenz(a,j)acridine (7) can be achieved in excellent yield by the dehydration of 4-hydroxy-1,2,3,4-tetrahydrodibenz(a,j)acridine (5) using p-toluenesulfonyl chloride in pyridine. acs.org Similarly, its isomer, 3,4-dihydrodibenz(a,j)acridine (6), is synthesized from 1-hydroxy-1,2,3,4-tetrahydrodibenz(a,j)acridine (4). acs.org The starting tetrahydroacridine, 1,2,3,4-tetrahydrodibenz[a,j]acridine (2), is often produced from the fusion of 6-aminotetralin and 1-[(dimethylamino)methyl]-2-naphthol, although this reaction also yields the isomeric 9,10,11,12-tetrahydrodibenz[c,i]acridine (3). acs.org
Another powerful strategy for constructing the dibenz(a,j)acridine scaffold is through palladium-catalyzed cross-coupling reactions followed by a Brønsted acid-mediated cycloisomerization. researchgate.netresearchgate.net This three-step synthesis allows for the creation of a variety of substituted dibenzo[a,j]acridines with good yields and broad applicability. researchgate.netresearchgate.net The key to this method's success lies in the regioselective nature of the Pd-catalyzed reactions on a 2,3,5,6-tetrachloropyridine (B1294921) starting material. researchgate.netresearchgate.net The order of the Sonogashira and Suzuki-Miyaura cross-coupling reactions determines the final regioisomer. researchgate.net
Thermal cyclization of N-aryl-4-chloro-1-aza-1,3-butadiene derivatives has also been explored as a route to dihydrodibenzacridines. oup.com For example, heating the Schiff's base (3), derived from a chloroaldehyde and 1-naphthylamine, at high temperatures (140-180°C) produces dihydrodibenz[c,h]acridines in good yields. oup.com This method is notable for proceeding without disproportionation. oup.com
The table below summarizes some of the key starting materials and the resulting dihydrodibenz(a,j)acridine and related scaffolds.
| Starting Material(s) | Reagents/Conditions | Product(s) | Reference(s) |
| 4-Hydroxy-1,2,3,4-tetrahydrodibenz(a,j)acridine (5) | p-Toluenesulfonyl chloride, pyridine | This compound (7) | acs.org |
| 1-Hydroxy-1,2,3,4-tetrahydrodibenz(a,j)acridine (4) | p-Toluenesulfonyl chloride, pyridine | 3,4-Dihydrodibenz(a,j)acridine (6) | acs.org |
| 6-Aminotetralin, 1-[(dimethylamino)methyl]-2-naphthol | Fusion | 1,2,3,4-Tetrahydrodibenz[a,j]acridine (2), 9,10,11,12-Tetrahydrodibenz[c,i]acridine (3) | acs.org |
| 2,3,5,6-Tetrachloropyridine | Pd-catalyzed cross-coupling, Brønsted acid | Substituted Dibenzo[a,j]acridines | researchgate.netresearchgate.net |
| N-aryl-4-chloro-1-aza-1,3-butadiene derivative (3) | Heat (140-180°C) | Dihydrodibenz[c,h]acridines | oup.com |
Synthesis of Specific Dihydrodiol and Epoxide Metabolite Analogues of Dibenz(a,j)acridine
The synthesis of specific dihydrodiol and epoxide metabolites of dibenz(a,j)acridine is critical for studying its metabolic activation pathways and carcinogenic properties. The "bay-region" theory of carcinogenesis posits that dihydrodiol epoxides are the ultimate carcinogenic metabolites of polycyclic aromatic hydrocarbons. acs.org For dibenz(a,j)acridine, the 3,4-dihydrodiol is considered a particularly important metabolite. acs.orgnih.gov
The synthesis of these metabolites often involves multi-step sequences starting from partially reduced dibenz(a,j)acridine precursors. For example, trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine (DBAJAC-3,4-DHD) and the corresponding trans-1,2-dihydrodiol have been prepared via a Prévost reaction on the appropriate dihydrodibenz[a,j]acridine intermediates. acs.org This involves forming diacetoxy tetrahydro derivatives, introducing the unsaturation, and then hydrolyzing the acetate (B1210297) groups. acs.org An improved synthesis of these dihydrodiols utilizes the sodium/liquid ammonia/ethanol reduction of dibenz(a,j)acridine. acs.org
The enantiomers of DBAJAC-3,4-DHD have been prepared by separating the diastereoisomeric esters formed with (+)-endo-1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid (HCA). nih.gov The absolute configuration of the resulting enantiomers can be determined using techniques like circular dichroism (CD) spectroscopy. nih.gov
The synthesis of diol epoxides, such as trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,j]acridine (DBADE), has also been accomplished. nih.gov These syntheses are essential for directly assessing the biological activity of these putative ultimate carcinogens. nih.govoup.com
The following table details some of the key metabolite analogues of dibenz(a,j)acridine that have been synthesized.
| Metabolite Analogue | Synthetic Precursor(s) | Key Reaction(s) | Reference(s) |
| trans-1,2-Dihydroxy-1,2-dihydrodibenz[a,j]acridine | 1,2-Dihydrodibenz[a,j]acridine | Prévost reaction, hydrolysis | acs.org |
| trans-3,4-Dihydroxy-3,4-dihydrodibenz[a,j]acridine | 3,4-Dihydrodibenz[a,j]acridine | Prévost reaction, hydrolysis | acs.orgnih.gov |
| Enantiomers of DBAJAC-3,4-DHD | Racemic DBAJAC-3,4-DHD | Esterification with chiral acid, separation | nih.gov |
| trans-3,4-Dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,j]acridine (DBADE) | Not specified | Not specified | nih.gov |
| Dibenz(a,j)acridine-5,6-oxide | Dibenz(a,j)acridine | Oxidation | nih.gov |
Functionalization and Derivatization Strategies for Enhancing Molecular Complexity
The functionalization and derivatization of the this compound core and related scaffolds are employed to explore structure-activity relationships and to develop novel compounds with potentially useful properties. These strategies often involve the introduction of various substituents onto the aromatic rings or the heterocyclic nitrogen.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing aryl and alkynyl groups, respectively, onto the dibenz(a,j)acridine skeleton. researchgate.netresearchgate.net This approach allows for the synthesis of a wide range of derivatives with diverse electronic and steric properties. researchgate.net The choice of catalyst and reaction conditions can be tuned to achieve regioselective functionalization. researchgate.netresearchgate.net
Another approach to derivatization involves the functionalization of pre-existing functional groups. For example, the synthesis of various dibenz[b,f]azepine analogues, which share a structural relationship with dibenz(a,j)acridines, has been achieved through N-arylation of indoles followed by an acid-catalyzed rearrangement. rsc.org This method provides a versatile route to a range of halogenated and otherwise substituted derivatives. rsc.org
Furthermore, the synthesis of more complex, fused heterocyclic systems incorporating the dibenz(a,j)acridine motif has been reported. For instance, the reaction of 2,3-dihydroacridin-4(1H)-ones with 2-aminocarboxylic acid derivatives can lead to the formation of novel quin[1,2-b]acridine derivatives. researchgate.net
The table below provides examples of functionalization and derivatization strategies applied to dibenz(a,j)acridine and related structures.
| Core Scaffold | Functionalization/Derivatization Strategy | Resulting Derivatives | Reference(s) |
| Dibenzo[a,j]acridine | Palladium-catalyzed cross-coupling | Aryl- and alkynyl-substituted dibenzo[a,j]acridines | researchgate.netresearchgate.net |
| Indole | N-arylation, acid-catalyzed rearrangement | Halogenated dibenz[b,f]azepine analogues | rsc.org |
| 2,3-Dihydroacridin-4(1H)-one | Reaction with 2-aminocarboxylic acid derivatives | Quin[1,2-b]acridine derivatives | researchgate.net |
| Dibenz[b,f]azepine | Bromination, lithium-halogen exchange, reaction with chlorophosphine | Tetrabrominated and bisphosphine derivatives | beilstein-journals.org |
Chemical Reactivity and Mechanistic Transformations of 1,2 Dihydrodibenz A,j Acridine Systems
Oxidative and Reductive Transformation Pathways of Dihydroacridines
The transformation of dihydroacridines, including the 1,2-dihydrodibenz(a,j)acridine system, is characterized by a series of oxidative and reductive reactions. These pathways are crucial in both the synthesis and metabolism of these compounds.
One of the primary routes to obtaining dihydrodibenz[a,j]acridines involves the reduction of the parent aromatic compound. For instance, the catalytic reduction of dibenz[a,j]acridine (B14077) can yield 7,14-dihydrodibenz[a,j]acridine. nih.gov The synthesis of 1,2-dihydrodibenz[a,j]acridine has been achieved through a multi-step process starting from 1,2,3,4-tetrahydrodibenz[a,j]acridine. Dehydration of 4-hydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine yields 1,2-dihydrodibenz[a,j]acridine in excellent yield. acs.org
Oxidative transformations are prominent in the metabolic activation of dibenz[a,j]acridine. The metabolism of the parent compound in liver microsomes leads to the formation of various dihydrodiol derivatives. nih.gov Among the major metabolites are trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine and trans-1,2-dihydroxy-1,2-dihydrodibenz[a,j]acridine. ontosight.ainih.gov These dihydrodiols are precursors to highly reactive bay-region diol epoxides. psu.edu The formation of these metabolites is catalyzed by cytochrome P450 enzymes, followed by the action of epoxide hydrolase. ontosight.ai
Further oxidation of the dihydrodiol metabolites can occur. For example, the 3,4-dihydrodiol can be metabolized to form reactive intermediates that are capable of binding to DNA. ontosight.ai The metabolic pathway can also involve the formation of phenolic dihydrodiols and tetrols. nih.gov The photoreduction of angular dibenzacridines in the presence of a proton-donor solvent has been shown to proceed via the formation of a radical pair, leading to adducts. The position of the benzo groups influences the reaction pathway and rate. rsc.org
A synthetic approach to dihydroacridine derivatives involves the In(OTf)₃-catalyzed reorganization and cycloaddition of imine units. This method allows for the modular assembly of structurally diverse dihydroacridines. rsc.org The proposed mechanism involves the formation of an α,β-unsaturated imine intermediate, followed by a Michael addition and subsequent intramolecular condensation and aromatization. rsc.org
The table below summarizes the key transformation pathways involving this compound and related systems.
| Transformation Type | Reactant(s) | Key Reagents/Conditions | Product(s) | Reference(s) |
| Reduction | Dibenz(a,j)acridine | Catalytic reduction | 7,14-Dihydrodibenz[a,j]acridine | nih.gov |
| Dehydration | 4-Hydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine | p-Toluenesulfonyl chloride, pyridine | 1,2-Dihydrodibenz[a,j]acridine | acs.org |
| Metabolic Oxidation | Dibenz(a,j)acridine | Liver microsomes (Cytochrome P450, epoxide hydrolase) | trans-1,2-Dihydroxy-3,4-dihydrodibenz[a,j]acridine, trans-3,4-Dihydroxy-3,4-dihydrodibenz[a,j]acridine | nih.govontosight.ainih.gov |
| Photoreduction | Angular dibenzacridines | Proton-donor solvent, irradiation | Adducts via radical pair | rsc.org |
| Cycloaddition | N-(naphthalen-2-yl)-1-phenylmethanimine | In(OTf)₃, ethylene (B1197577) glycol, 120 °C | 14-Phenyl-7,14-dihydrodibenzo[a,j]acridine | rsc.org |
Solvolysis Kinetics and Mechanism of Bay-Region Dihydrodiol Epoxides Derived from Dibenz(a,j)acridine
The bay-region theory of polycyclic aromatic hydrocarbon (PAH) carcinogenesis posits that dihydrodiol epoxides in the bay region are the ultimate carcinogenic metabolites. The reactivity of these epoxides, often studied through their solvolysis, is a key indicator of their potential biological activity.
The solvolysis of bay-region diol epoxides of dibenzacridines proceeds through the formation of a benzylic carbocation intermediate upon opening of the protonated epoxide ring. dokumen.pub The rate of solvolysis is influenced by the stability of this carbocation. For dibenz[a,j]acridine, the formation of the trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,j]acridine (DBADE) is a crucial step in its metabolic activation pathway. nih.gov
Studies on the solvolysis of diol epoxides of related dibenzacridines provide insights into the reactivity of those derived from dibenz[a,j]acridine. The rates of solvolysis for dibenz[a,j]acridine-3,4-dihydrodiol-1,2-epoxides were found to be much slower than those for the corresponding diol epoxides of dibenz[c,h]acridine (B1219686) and dibenz[a,j]anthracene (B1218775). who.intnih.gov This decreased reactivity is attributed to the electronic effect of the nitrogen heteroatom. nih.govnih.gov
The hydrolysis of the bay-region diol epoxides of 7-methylbenz[c]acridine, a related aza-PAH, has been studied in detail. The reaction is catalyzed by both acid and DNA, and the major products are the corresponding tetrols. nih.gov The rate constants for the hydrolysis of these diol epoxides are significantly lower than those for the diol epoxides of benzo[a]pyrene (B130552). nih.gov
The table below presents a comparison of the relative solvolysis reactivity of bay-region diol epoxides from different dibenzacridines.
| Diol Epoxide Derivative | Relative Solvolysis Rate | Reference(s) |
| Dibenz[a,j]acridine-3,4-dihydrodiol-1,2-epoxide | Much slower | who.intnih.gov |
| Dibenz[c,h]acridine-3,4-dihydrodiol-1,2-epoxide | Comparable to dibenz[a,j]anthracene diol epoxide | who.intnih.gov |
| 7-Methylbenz[c]acridine bay-region diol epoxides | Significantly lower than benzo[a]pyrene diol epoxides | nih.gov |
The mechanism of solvolysis involves the formation of a physical association complex between the diol epoxide and DNA, followed by parallel pathways of hydrolysis to form tetrols or covalent binding to DNA. nih.gov The extent of covalent binding of 7-methylbenz[c]acridine diol epoxides to DNA was found to be 2-3 times greater than that of benzo[a]pyrene diol epoxides under similar conditions. nih.gov
Influence of Nitrogen Heteroatom and Saturation Patterns on Chemical Reactivity and Stability
The presence and position of the nitrogen heteroatom, as well as the degree of saturation in the ring system, significantly influence the chemical reactivity and stability of dibenz[a,j]acridine systems.
The nitrogen atom, being more electronegative than carbon, exerts a deactivating effect on the aromatic system, particularly on the bay-region diol epoxides. Quantum mechanical calculations have shown that for dibenz[a,h]acridine (B14076), the presence of the nitrogen atom leads to a resonance destabilization of the benzylic carbocation formed from the 3,4-diol-1,2-epoxides, making them less reactive. nih.gov This is consistent with the observed slower rates of solvolysis for dibenz[a,j]acridine diol epoxides. who.intnih.gov The position of the angular benzo-group in relation to the nitrogen atom also influences the reaction path of photoreduction. rsc.org
The saturation pattern of the rings also plays a critical role. The hydrogenation of the aromatic rings, as seen in the formation of dihydro and tetrahydro derivatives, alters the electronic properties and steric environment of the molecule. For instance, the synthesis of 1,2-dihydrodibenz[a,j]acridine is achieved from its tetrahydro precursor. acs.org The stability of dihydroacridine derivatives can be influenced by the reaction conditions; for example, the formation of acridine (B1665455) byproducts can occur at high temperatures during certain rearrangement reactions. beilstein-journals.org
The interplay between the nitrogen heteroatom and the saturation pattern is evident in the metabolic pathways. The metabolism of dibenz[a,j]acridine to its dihydrodiol derivatives is a key activation step. nih.govontosight.ainih.gov The stereoselectivity of this metabolism is influenced by the position of the nitrogen atom. psu.edu
The following table summarizes the key influences of the nitrogen heteroatom and saturation on the properties of dibenz(a,j)acridine systems.
| Feature | Influence | Consequence | Reference(s) |
| Nitrogen Heteroatom | Electron-withdrawing effect | Destabilizes adjacent carbocations, decreases solvolysis rate of diol epoxides. | who.intnih.govnih.gov |
| Directs metabolic pathways | Influences the stereoselectivity of dihydrodiol formation. | psu.edu | |
| Saturation Pattern | Alters electronic and steric properties | Dihydro and tetrahydro derivatives have different reactivities compared to the fully aromatic parent. | acs.org |
| Affects stability | Dihydroacridines can be susceptible to aromatization or further reactions depending on conditions. | beilstein-journals.org |
Advanced Structural Elucidation and Spectroscopic Characterization of Dihydrodibenz A,j Acridine Analogues
Application of High-Resolution Spectroscopic Techniques (UV-Vis, NMR, Mass Spectrometry) for Structural Assignment
The structural assignment of dihydrodibenz(a,j)acridine analogues is unequivocally established through the synergistic application of ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide complementary information regarding the electronic structure, atomic connectivity, and molecular weight of the compounds.
Research into the potential metabolites of dibenz[a,j]acridine (B14077) has led to the synthesis and characterization of various dihydrodiol derivatives, including the trans-1,2-dihydrodiol and the trans-3,4-dihydrodiol. acs.org The structures of these compounds were confirmed using a suite of spectroscopic techniques.
UV-Vis Spectroscopy: The UV spectra of these compounds in methanol (B129727) exhibit characteristic absorption bands that are indicative of the extensive chromophore of the dibenz[a,j]acridine system. acs.org The positions (λmax) and intensities (ε) of these bands are sensitive to the substitution pattern on the aromatic rings. For instance, authentic synthetic standards are used alongside UV spectroscopy and mass spectrometry to prove the identity of metabolites such as trans-5,6-dihydro-5,6-dihydroxydibenz(a,j)acridine and trans-3,4-dihydro-3,4-dihydroxydibenz(a,j)acridine. nih.gov
Interactive Data Table: UV Spectral Data for Dibenz[a,j]acridine Dihydrodiols acs.org The following table summarizes the key absorption maxima for two isomeric dihydrodiols in Methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the precise arrangement of protons in the molecule. Chemical shifts (δ) and spin-spin coupling constants (J) provide detailed information about the electronic environment of the nuclei and their spatial relationships. For example, in the ¹H NMR spectrum of trans-1,2-Dihydro-1,2-dihydroxydibenz[a,j]acridine, the coupling constants between adjacent protons (e.g., J1,2 = 1.5 Hz, J2,3 = 4.6 Hz, J3,4 = 9.5 Hz) are critical for establishing the trans configuration of the hydroxyl groups. acs.org Similarly, the absolute configuration of ether derivatives formed from dibenz(a,j)acridine 5,6-oxide was determined based on the ¹H NMR spin-spin coupling between the H5 and H6 signals. nih.gov
Interactive Data Table: ¹H NMR Data for trans-1,2-Dihydro-1,2-dihydroxydibenz[a,j]acridine acs.org The data below was recorded in DMSO-d₆ and showcases key proton signals and coupling constants.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compounds. Chemical ionization mass spectrometry (CIMS) is often used to obtain the mass of the protonated molecule [M+1]⁺, confirming the molecular formula. For instance, CIMS analysis of trans-1,2-Dihydro-1,2-dihydroxydibenz[a,j]acridine shows a strong signal for the [M+1]⁺ ion at m/z 314, consistent with its molecular formula C₂₁H₁₅NO₂. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for unambiguous determination of the elemental composition. chinesechemsoc.org Analytical methods combining gas chromatography with mass spectrometry (GC-MS) are also employed for the separation and identification of acridine (B1665455) analogues in complex mixtures. doi.org
X-ray Crystallographic Analysis for Three-Dimensional Molecular Structure Determination
A notable example is the structural determination of 14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridine. nih.gov The analysis revealed that the central dihydropyridine (B1217469) ring adopts a boat conformation. The two bicyclic dibenzo portions of the molecule are nearly planar, but they are not coplanar with each other, making a dihedral angle of 16.16(5)°. nih.gov Such structural details are crucial for understanding the molecule's physical properties and interactions. The crystal packing in this analogue is stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov
Interactive Data Table: Crystal Data for 14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridine nih.gov The following table presents the crystallographic parameters determined for this analogue.
Similarly, the structure of 14-phenyl-7,14-dihydrodibenzo[a,j]acridine has also been characterized by X-ray crystallography, confirming its molecular architecture. rsc.org These crystallographic studies provide a foundational understanding of the steric and electronic features of the dihydrodibenz[a,j]acridine scaffold.
Chiral Resolution and Stereochemical Analysis of Dihydrodiol and Epoxide Enantiomers
The metabolic activation of polycyclic aromatic hydrocarbons and their aza-analogues often produces chiral metabolites, such as dihydrodiols and diol epoxides. Since enantiomers can have vastly different biological activities, their separation (resolution) and the determination of their absolute stereochemistry are of paramount importance.
Chiral Resolution: The separation of enantiomers of dihydrodiols derived from dibenzacridines is typically achieved by converting the racemic mixture into a pair of diastereomers. This is done by reacting the dihydrodiol with a chiral derivatizing agent. A common method involves the formation of diastereomeric esters using an enantiomerically pure reagent, such as (-)-menthyloxyacetyl chloride. acs.org For instance, racemic trans-3,4-dihydroxy-3,4-dihydrodibenz[c,h]acridine was resolved by converting it to its diastereomeric bis(-)-menthoxy esters. researchgate.net These diastereomers, which have different physical properties, can then be separated using chromatographic techniques like high-performance liquid chromatography (HPLC). acs.orgresearchgate.net After separation, the individual diastereomers are hydrolyzed to yield the pure enantiomers of the dihydrodiol. researchgate.net
The enantiomers of dibenz(a,j)acridine 5,6-oxide have also been partially resolved using chiral stationary-phase chromatography. nih.gov
Stereochemical Analysis: Once the enantiomers are isolated, their absolute configuration (i.e., the R/S designation at each stereocenter) must be determined.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to molecular chirality. The absolute configuration of trans-3(R),4(R)-dihydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine was assigned by converting it to a bis[p-(dimethylamino)benzoate] derivative and examining the exciton (B1674681) coupling in its CD spectrum. nih.gov This exciton chirality method is a powerful, non-empirical approach for determining the absolute stereochemistry of vicinal diols. researchgate.net
NMR Spectroscopy: As mentioned previously, high-field ¹H NMR can help establish the relative stereochemistry (e.g., cis vs. trans) of substituents based on coupling constants. nih.gov
Metabolic Studies: The stereoselectivity of enzymes can also provide clues. Studies on related compounds like dibenz[a,h]acridine (B14076) have shown that microsomal preparations metabolize the parent compound to dihydrodiols with a predominance of the R,R-enantiomers. nih.gov Subsequent metabolism of a specific enantiomer, like (-)-(10R,11R)-diol, leads to the formation of diol epoxides with a defined stereochemistry, such as (+)-[8R,9S,10S,11R]-diol epoxide. nih.gov
These combined approaches of chiral resolution and stereochemical analysis are crucial for understanding the structure-activity relationships of these biologically active molecules.
Computational Chemistry and Theoretical Modeling of 1,2 Dihydrodibenz A,j Acridine Interactions
Quantum Chemical Investigations of Electronic Structure and Aromaticity in Nitrogen Heterocycles
Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs). The introduction of a nitrogen atom into the carbocyclic framework of a PAH significantly alters the electronic distribution and aromaticity of the system.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can quantify these electronic effects. DFT calculations are used to determine optimized geometries, electronic energies, and molecular orbitals (HOMO and LUMO). tandfonline.com For instance, DFT studies on related dibenzacridines have been used to calculate properties like dipole moments and infrared spectra, providing insights into intermolecular interactions. who.int While specific DFT data for 1,2-Dihydrodibenz(a,j)acridine is not abundant in the literature, calculations on the parent dibenz(a,j)acridine and related aza-PAHs show that the nitrogen atom influences the electron density distribution, making certain regions of the molecule more susceptible to metabolic activation. doi.org
Table 1: Calculated Electronic Properties of a Model Aza-PAH (Dibenz[a,h]acridine)
| Property | Value | Method | Reference |
| Total Energy | Varies | DFT | acs.org |
| HOMO Energy | Varies | DFT | acs.org |
| LUMO Energy | Varies | DFT | acs.org |
| HOMO-LUMO Gap | Varies | DFT | acs.org |
| Dipole Moment | Varies | DFT | acs.org |
Note: This table represents typical data obtained from DFT calculations on a related dibenzacridine. The values are dependent on the specific computational method and basis set used.
Theoretical Predictions of Metabolic Activation Pathways and Carbocation Stability within Dibenz(a,j)acridine Derivatives
The carcinogenicity of many PAHs and aza-PAHs is linked to their metabolic activation to reactive intermediates that can bind to DNA. arkat-usa.org The "bay-region theory" posits that diol epoxides in the bay region of a PAH are ultimate carcinogens. acs.org Theoretical modeling is crucial for predicting the most likely pathways of metabolic activation and for assessing the stability of the resulting carbocations, which are key intermediates in the formation of DNA adducts.
For dibenz(a,j)acridine, metabolism studies have shown that it is converted to various metabolites, including dihydrodiols. nih.gov The formation of trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine is considered a critical step, as this is a precursor to a bay-region diol epoxide. nih.govacs.org The partial saturation in this compound already represents a "dihydro" form, which could potentially influence its subsequent metabolic transformations.
Computational studies, particularly using DFT, have been employed to investigate the stability of carbocations derived from the diol epoxides of related compounds like dibenz[a,h]acridine (B14076) and dibenz[a,j]anthracene (B1218775). dntb.gov.uaresearchgate.net These studies calculate the energies of the carbocations formed by the opening of the epoxide ring. A more stable carbocation is more readily formed and is more likely to be involved in DNA adduct formation. The stability of these carbocations is influenced by the extent of charge delocalization across the π-system. researchgate.net
In the case of dibenz[a,j]acridine (B14077) derivatives, the nitrogen atom can influence the charge distribution in the carbocation. Theoretical studies on aza-PAHs have shown that the position of the nitrogen atom affects the stability of the bay-region carbocations. nih.gov For this compound, the disruption of aromaticity in the saturated ring would alter the delocalization pathways for a carbocation formed in a different ring, potentially affecting its stability and subsequent reactivity.
Table 2: Relative Stabilities of Carbocations from a Model Dibenzanthracene
| Carbocation Precursor | Relative Energy (kcal/mol) | Computational Method | Reference |
| Bay-region diol-epoxide 1 | 0.0 (reference) | DFT | arkat-usa.orgresearchgate.net |
| Bay-region diol-epoxide 2 | Varies | DFT | arkat-usa.orgresearchgate.net |
| Other regioisomeric diol-epoxides | Varies | DFT | arkat-usa.orgresearchgate.net |
Note: This table illustrates the type of data generated from computational studies on carbocation stability for a related PAH. The relative energies indicate the likelihood of formation of different carbocationic intermediates.
Molecular Dynamics and Docking Simulations for Ligand-Biomolecule Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules (ligands) to biological macromolecules like proteins and DNA. nih.gov These methods are essential for understanding the mechanisms of action of compounds like this compound at a molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net This information can help identify potential biological targets and understand the structural basis for a compound's activity. For instance, docking studies on novel quin[1,2-b]acridine derivatives, which share a similar core structure, have been used to investigate their interactions with human protein kinase CK2. researchgate.net These studies revealed key hydrogen bonding and hydrophobic interactions within the active site of the enzyme. researchgate.netresearchgate.net
While specific docking studies on this compound are limited, the principles can be applied. The planarity, size, and functional groups of the molecule would determine its ability to intercalate into DNA or fit into the active site of an enzyme like cytochrome P450, which is involved in its metabolism. acs.org
Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the system, allowing for the assessment of the stability of the binding pose predicted by docking and revealing conformational changes in both the ligand and the protein upon binding. nih.gov For example, MD simulations have been used to study the binding of antagonists to nicotinic acetylcholine (B1216132) receptors, revealing the role of water molecules in mediating interactions. nih.gov Such simulations could be applied to this compound to understand its interaction with metabolizing enzymes or its potential binding to DNA.
Table 3: Illustrative Data from a Molecular Docking Study of a Heterocyclic Compound
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -7.0 to -9.0 | Estimated free energy of binding |
| Hydrogen Bonds | 1-3 | Number of hydrogen bonds formed with receptor |
| Interacting Residues | e.g., Arg47, Asp175 | Key amino acid residues in the binding site |
| Ligand Efficiency | Varies | Binding energy per heavy atom |
Note: This table provides an example of the kind of data generated in molecular docking studies, based on findings for related heterocyclic compounds. researchgate.net
Environmental Distribution, Fate, and Advanced Analytical Quantification of 1,2 Dihydrodibenz A,j Acridine
Environmental Occurrence and Anthropogenic Sources of Polycyclic Aromatic Nitrogen Heterocycles
Polycyclic aromatic nitrogen heterocycles (PANHs), a class of compounds that includes dibenz[a,j]acridine (B14077), are prevalent environmental contaminants. oup.com These compounds, analogues of polycyclic aromatic hydrocarbons (PAHs), feature one or more nitrogen atoms replacing a carbon atom within their fused aromatic ring structure. researchgate.net Their presence in the environment is largely attributable to anthropogenic activities, primarily through the incomplete combustion of organic materials containing nitrogen. oup.comwho.int
Major anthropogenic sources of PANHs include:
Fossil Fuel Combustion: Emissions from gasoline and diesel engine exhaust are significant contributors. oup.comnih.govacs.org Effluents from coal-burning power plants also release these compounds into the atmosphere. nih.gov
Industrial Processes: Industrial effluents and emissions from incinerators are major sources of PANHs. who.intnih.gov Specific industrial activities, such as those in the Athabasca Oil Sands Region, release nitrogen heterocyclic PACs from sources like bitumen upgrader emissions, tailing sands, fugitive dust, oil sands ore, and petroleum coke. acs.orgacs.org
Petroleum Products and Spills: PANHs are naturally present in crude oil and some refined petroleum products. nih.gov Consequently, oil spills, natural oil seeps, and bilge discharges from ships release these compounds into marine and aquatic environments. researchgate.netwho.intnih.gov Dibenz[a,j]acridine, specifically, has been detected in aviation kerosene (B1165875) at concentrations ranging from 1 to 6.3 µg/L. who.int
Waste Treatment: Municipal and industrial wastewater treatment plants (WWTPs) have been identified as sources of PANHs in river systems. nih.gov
Consumer Products: Cigarette smoke condensate is a known source of dibenz[a,j]acridine and other PANHs. nih.govacs.org Additionally, the grilling of meat can lead to the formation of various benzacridine and dibenzacridine isomers. who.int
Once released, PANHs are distributed throughout various environmental compartments, including the air, water, soil, and sediment. oup.com Their slightly higher water solubility compared to their PAH counterparts can enhance their mobility in aquatic systems. who.int They have been detected in diverse environmental matrices such as air particulate matter, rainwater, soil, lake and river sediments, and even in biota. who.intacs.orgacs.org For instance, in sediments from the Dutch coastal zone of the North Sea, the combined concentration of benz[a]acridine (B1217974) and benz[c]acridine (B1195844) ranged from 7 to 36.1 ng/g dry weight. who.int
| Source Category | Specific Examples | Associated PANHs |
| Combustion | Automobile exhaust, Coal-burning, Incinerators, Cigarette smoke | Dibenz[a,j]acridine, Dibenzacridines, General PANHs |
| Petroleum | Crude oil, Aviation kerosene, Oil spills, Natural seeps | Dibenz[a,j]acridine, General PANHs |
| Industrial | Oil sands processing, Industrial effluents, Wastewater treatment | Nitrogen heterocyclic PACs, Acridine (B1665455), Quinoline |
| Consumer | Grilled meats, Tobacco smoke | Benz[c]acridine, Dibenzacridines, Dibenz[a,j]acridine |
Biogeochemical Cycling and Environmental Degradation Processes
The persistence and fate of 1,2-Dihydrodibenz(a,j)acridine and related PANHs in the environment are governed by a complex interplay of physical, chemical, and biological processes. These processes determine the compound's residence time, transformation pathways, and potential for accumulation in various environmental sinks.
Microbial degradation is a crucial pathway for the natural attenuation of many organic pollutants, including PANHs. researchgate.net Various bacteria, particularly from genera like Pseudomonas and Mycobacterium, have demonstrated the ability to transform and degrade these compounds. researchgate.net The biodegradation of high-molecular-weight azaarenes, such as dibenz[a,j]acridine, is often isomer-selective and depends heavily on the specific microbial communities present in the soil or sediment. soilwise-he.eu
The metabolic activation of dibenz[a,j]acridine has been studied, providing insights into its potential degradation pathways. A key initial step in its metabolism involves the formation of dihydrodiols, with the trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine (DBAJAC-3,4-DHD) being a major metabolite. nih.govnih.gov This metabolic process, observed in both rodent liver microsomes and bacterial systems, suggests that enzymatic oxidation is a primary mechanism for initiating the breakdown of the dibenz[a,j]acridine structure. nih.govnih.gov Anaerobic degradation of acridine, a related three-ring PANH, has been shown to proceed through initial oxidation, followed by pathways common to the breakdown of other aromatic compounds. osti.gov
The potential for bioremediation of sites contaminated with PANHs is an active area of research. unifesp.br Studies using microbial consortia have shown that cultures enriched for degrading specific PAHs, like naphthalene, can also effectively degrade nitrogen-containing heterocyclic compounds such as quinoline. nih.gov However, the degradation rates and pathways can vary significantly depending on the compound's structure and the environmental conditions. researchgate.netnih.gov The persistence of less-biodegradable isomers and the formation of oxidized-azaarene derivatives are important considerations for assessing the effectiveness of bioremediation. researchgate.net
In aquatic environments, photodegradation and chemical oxidation are significant abiotic degradation processes for PANHs. researchgate.net Photodegradation involves the breakdown of compounds by sunlight, a process that can be influenced by various factors in the water column.
Chemical oxidation, particularly through in-situ chemical oxidation (ISCO), is a remediation technology used for contaminated water and soil. researchgate.net This process utilizes strong oxidizing agents like hydrogen peroxide, persulfate, or ozone to break down recalcitrant organic compounds. researchgate.netnih.govvito.be The fundamental goal is to transform pollutants into less harmful substances, ideally carbon dioxide and water. vito.becannonwater.com
However, the chemical oxidation of aromatic compounds can be complex, involving numerous reactions that produce a wide variety of breakdown products. nih.govnih.gov Research has shown that while some of these transformation products are benign and easily degraded, others may be more toxic than the parent compound. nih.govnih.gov Therefore, a thorough understanding of the degradation byproducts is critical when applying chemical oxidation for remediation. The presence of dissolved and particulate matter in natural waters can also significantly affect the rates and pathways of both photochemical and chemical oxidation of PANHs, highlighting a need for further research in this area. researchgate.net
Advanced Analytical Methodologies for Trace Quantification and Speciation
The accurate detection and quantification of this compound and other PANHs at trace levels in complex environmental samples require sophisticated analytical techniques. High-resolution chromatography coupled with mass spectrometry is the cornerstone of modern analytical methods for these compounds. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the analysis of semi-volatile compounds like PANHs. thermofisher.comthermofisher.com In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a long capillary column (the GC component). The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). drawellanalytical.com This provides both qualitative identification (based on retention time and mass spectrum) and quantitative data. thermofisher.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is crucial for distinguishing target analytes from matrix interferences. thermofisher.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for analyzing more polar and thermally labile PANHs that are not easily amenable to GC. technologynetworks.com LC separates compounds in a liquid mobile phase using a packed column (the stationary phase). technologynetworks.com The separated compounds are then introduced into the mass spectrometer. LC-MS is highly sensitive and selective, capable of detecting nanogram quantities of analytes. technologynetworks.com The development of an LC-MS/MS method for 15 different PANHs in soil achieved very low detection limits, in the range of 0.3–15 picograms per injection. researchgate.net
High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements. drawellanalytical.comspectroscopyonline.com This capability is invaluable for identifying unknown compounds, differentiating between isomers with the same nominal mass, and confirming elemental compositions, thereby increasing confidence in analytical results for complex environmental samples. drawellanalytical.comspectroscopyonline.comresearchgate.net
| Technique | Principle | Advantages for PANH Analysis | Typical Applications |
| GC-MS | Separation of volatile/semi-volatile compounds in gas phase, followed by mass-based detection. | Excellent for a wide range of PAHs and less polar PANHs; high chromatographic resolution. thermofisher.com | Soil, sediment, air particulate matter analysis. thermofisher.commdpi.com |
| LC-MS | Separation of compounds in liquid phase, followed by mass-based detection. | Ideal for more polar, non-volatile, and thermally unstable PANHs. technologynetworks.com High sensitivity and selectivity. researchgate.netresearchgate.net | Water samples, biological tissues, crude oil fractions. nih.govtechnologynetworks.com |
| HRMS | Mass analysis with very high resolving power and mass accuracy. | Confident identification of unknowns; differentiation of isobaric interferences and isomers. drawellanalytical.comspectroscopyonline.com | Metabolite identification, analysis of complex mixtures without extensive cleanup. researchgate.netnih.gov |
Analyzing PANHs in real-world environmental samples like soil, sediment, water, and biota presents significant challenges due to the complexity of the sample matrix. mdpi.commdpi.com These matrices contain a multitude of interfering substances that can co-elute with the target analytes, causing "matrix effects" that can suppress or enhance the analytical signal, leading to inaccurate quantification. mdpi.com
Therefore, a critical part of method development is the sample preparation or "cleanup" stage, which aims to isolate the analytes of interest from the bulk of the matrix. mdpi.com Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): Partitioning the analytes between two immiscible solvents. mdpi.com
Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain either the analytes or the interferences, which are then washed away. mdpi.com Florisil (B1214189) is one type of sorbent used for this purpose. mdpi.com
Gel Permeation Chromatography (GPC): Separating molecules based on their size, which is effective for removing large molecules like lipids from biological samples. csic.es
The development of a robust analytical method requires careful optimization of extraction efficiency, cleanup procedures, and instrumental parameters to ensure accuracy, precision, and sensitivity. mdpi.comresearchgate.net For example, a method for analyzing PAHs in herbal medicines involved LLE followed by SPE with a florisil column before GC-MS/MS analysis to manage the complex matrix. mdpi.com Similarly, analyzing PANHs in crude oil requires methods that can handle frequent chromatographic co-elution of similar compounds. researchgate.net The ultimate goal is to develop a method that is both selective and sensitive enough for the trace determination of PANHs in the specific environmental matrix being studied. mdpi.com
Mechanistic Research on the Biological Activity of Dibenz A,j Acridine Systems
Elucidation of Metabolic Activation Pathways Leading to Bioactive Species
The conversion of the relatively inert parent compound, dibenz(a,j)acridine (DBA), into biologically active species is a multi-step process initiated by cellular enzymes. This metabolic activation is a critical determinant of its carcinogenic potential.
Cytochrome P450-Mediated Biotransformation and Regioselectivity
The initial and rate-limiting step in the metabolic activation of dibenz(a,j)acridine is its oxidation, a reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Studies using rat liver and lung microsomes have demonstrated that these enzymes mediate the biotransformation of DBA. The regioselectivity of this process is influenced by the specific CYP isoforms present, which can be affected by pretreatment with inducing agents like 3-methylcholanthrene (B14862) or phenobarbital (B1680315).
In incubations with liver microsomes from untreated, phenobarbital-pretreated, and 3-methylcholanthrene-pretreated rats, the metabolism of DBA leads to a variety of oxidized products. A consistent finding across these different enzymatic conditions is that the formation of trans-DBA-3,4-dihydrodiol is a major metabolic pathway, accounting for 30-40% of the metabolites. nih.gov This highlights a significant regioselectivity of the P450 enzymes towards the 3,4-double bond in the angular benzo-ring, which constitutes the "bay region" of the molecule. Other quantitatively important metabolites include phenols and DBA-5,6-oxide, formed at the K-region. nih.gov Pre-treatment of rats with 3-methylcholanthrene, an inducer of CYP1A1, enhances the formation of non-K-region metabolites. nih.gov Conversely, phenobarbital treatment tends to induce K-region oxidation. nih.gov The metabolism of the proximate carcinogen, the 3,4-dihydrodiol, is also significantly faster in liver microsomes from 3-methylcholanthrene-treated rats, a rate more than 10-fold higher than that in microsomes from control or phenobarbital-treated rats. nih.gov
Formation and Characterization of Dihydrodiol and Diol Epoxide Metabolites
Following the initial P450-mediated epoxidation, the resulting arene oxides can be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. This is the predominant pathway in the metabolism of benzacridines. nih.gov For dibenz(a,j)acridine, several dihydrodiol metabolites have been identified and characterized using techniques such as UV spectroscopy and mass spectrometry.
The primary dihydrodiol metabolites formed from dibenz(a,j)acridine in rat liver microsomal incubations are:
trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine (trans-DBA-3,4-dihydrodiol)
trans-5,6-dihydroxy-5,6-dihydrodibenz(a,j)acridine (trans-DBA-5,6-dihydrodiol) nih.gov
In addition to these dihydrodiols, the K-region dibenz(a,j)acridine-5,6-oxide and the phenolic metabolites 3-hydroxy-DBA and 4-hydroxy-DBA are also formed. nih.govnih.gov The trans-DBA-3,4-dihydrodiol is consistently identified as the major metabolite. nih.govnih.gov Further metabolism of these initial products can occur, leading to the formation of secondary metabolites, including tetrols and diol epoxides, which are formed from the subsequent epoxidation of the dihydrodiol products. nih.gov The table below summarizes the key metabolites identified.
| Metabolite Class | Specific Compound Identified | Region of Formation | Reference |
|---|---|---|---|
| Dihydrodiol | trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine | Bay-Region | nih.govnih.govnih.gov |
| Dihydrodiol | trans-5,6-dihydroxy-5,6-dihydrodibenz(a,j)acridine | K-Region | nih.govnih.govnih.gov |
| Arene Oxide | dibenz(a,j)acridine-5,6-oxide | K-Region | nih.govnih.gov |
| Phenol | 3-hydroxydibenz(a,j)acridine | - | nih.govnih.gov |
| Phenol | 4-hydroxydibenz(a,j)acridine | - | nih.govnih.gov |
| Diol Epoxide | trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz(a,j)acridine (DBADE) | Bay-Region | nih.gov |
Identification of Proximate and Ultimate Carcinogenic Intermediates
The "bay-region theory" of carcinogenesis for polycyclic aromatic hydrocarbons posits that diol epoxides in which the epoxide ring forms part of a sterically hindered bay region are the ultimate carcinogenic metabolites. Research on dibenz(a,j)acridine strongly supports this theory.
The trans-3,4-dihydrodiol of DBA (DBA-3,4-DHD) is identified as the proximate carcinogen, an intermediate metabolite that is more carcinogenic than the parent compound. nih.govnih.gov Studies in newborn mice with the related compound benz[c]acridine (B1195844) showed that its 3,4-dihydrodiol was significantly more tumorigenic than the parent hydrocarbon, while other dihydrodiol isomers were largely inactive. acs.org When DBA-3,4-DHD is applied topically to mice, it produces DNA adducts identical to those formed from the parent DBA, but at a level twice as high, indicating it is a key intermediate in the activation pathway. nih.gov
The ultimate carcinogenic metabolite is the bay-region diol epoxide, trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz(a,j)acridine (DBADE). nih.gov This highly reactive species is formed by the subsequent P450-mediated epoxidation of the proximate carcinogen, DBA-3,4-DHD. nih.gov The exceptional tumorigenicity of analogous bay-region diol epoxides has been demonstrated; for instance, an isomer of the bay-region diol epoxide of benz[c]acridine was found to be the most tumorigenic derivative tested. acs.org The formation of DBADE is considered the final step in the metabolic activation of dibenz(a,j)acridine to a species capable of covalently binding to DNA and initiating carcinogenesis. nih.gov
Molecular Mechanisms of Interaction with Genetic Material
Once formed, the ultimate carcinogen of dibenz(a,j)acridine can interact directly with DNA. This interaction can occur through two primary mechanisms: non-covalent intercalation and the formation of stable, covalent DNA adducts.
DNA Intercalation: Thermodynamics and Sequence Specificity
The planar, aromatic ring system of acridine-based compounds allows them to insert, or intercalate, between the base pairs of the DNA double helix. mdpi.com This non-covalent interaction is a critical aspect of their biological activity. The process is primarily enthalpy-driven, as indicated by isothermal titration calorimetry studies on related acridine (B1665455) derivatives. nih.gov The binding is stabilized by van der Waals forces between the acridine moiety and the DNA bases. mdpi.com
Sequence specificity is another important feature of DNA intercalation. While not absolute, some acridine derivatives show a higher affinity for GC-rich sequences compared to AT-rich sequences. nih.gov The covalent attachment of the ultimate carcinogen to a DNA base does not preclude the ability of the polycyclic aromatic moiety to intercalate. This intercalation adjacent to the covalent binding site can cause significant distortion of the DNA helix, which interferes with biological processes like replication and transcription. mdpi.com
Formation and Structural Characterization of DNA Adducts
The ultimate carcinogenic metabolite, the bay-region diol epoxide (DBADE), is an electrophilic species that reacts covalently with nucleophilic sites on DNA bases, forming stable DNA adducts. This covalent modification of the genetic material is considered the critical initiating event in chemical carcinogenesis.
Using ³²P-postlabelling analysis, researchers have identified distinct DNA adducts in mouse skin following topical application of dibenz(a,j)acridine. nih.gov Application of the proximate metabolite, DBA-3,4-DHD, resulted in the formation of the same two major adducts (Adducts 1 and 2) as the parent compound. nih.gov Further studies have shown that the reaction of the ultimate metabolite, DBADE, with DNA in vitro primarily involves the purine (B94841) bases. Specifically, DBADE binds to the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov
The structural characterization of these adducts indicates that:
Adduct 1 is chromatographically consistent with DBADE binding to deoxyguanosine (dG). nih.gov
Adduct 2 is chromatographically identical to DBADE binding to deoxyadenosine (dAMP). nih.gov
In mouse skin, Adduct 1 was the major adduct produced from the parent DBA, while Adduct 2 was the major adduct when DBADE itself was applied. nih.gov The formation of these specific adducts is consistent with the mutation patterns observed in the Ha-ras gene in tumors induced by DBA, which frequently show A to T and G to T transversions. nih.gov The covalent binding and subsequent intercalation of the bulky dibenzacridine moiety distorts the DNA double helix, which can lead to errors during DNA replication and repair, ultimately resulting in permanent mutations. nih.gov
| Adduct Name | Metabolite Precursor | DNA Base Target | Significance | Reference |
|---|---|---|---|---|
| Adduct 1 | DBADE | Deoxyguanosine (dG) | Major adduct formed from parent DBA in mouse skin. Consistent with G to T transversions in Ha-ras gene. | nih.govnih.gov |
| Adduct 2 | DBADE | Deoxyadenosine (dA) | Major adduct formed from DBADE application. Consistent with A to T transversions in Ha-ras gene. | nih.govnih.gov |
| Adduct 3 | Metabolite of DBA-5,6-DHD | Not specified | Minor adduct detected after DBA-3,4-DHD application. | nih.gov |
| Adduct 4 | Metabolite of DBA-5,6-DHD | Not specified | Minor adduct detected after DBA-3,4-DHD application. | nih.gov |
Impact of Molecular Structure on DNA Binding Properties
The biological activity of dibenz(a,j)acridine and its derivatives is intrinsically linked to their ability to interact with DNA. The molecular structure of these compounds, characterized by a large, planar, and aromatic tricyclic system, is a key determinant of their DNA binding properties. This planarity allows the acridine moiety to insert itself between the base pairs of the DNA double helix, a process known as intercalation researchgate.netmdpi.com. This mode of binding is stabilized by van der Waals forces and hydrophobic interactions between the aromatic rings of the compound and the DNA bases.
In addition to intercalation, acridine derivatives can engage in other binding modes. Studies on related acridine compounds, such as acridine orange, have revealed that at different dye-to-DNA concentration ratios, binding can shift from external electrostatic interactions with the DNA phosphate (B84403) backbone to a predominant intercalative mode researchgate.netrsc.org. The specific binding mode and affinity are influenced by substituents on the acridine ring system. For dibenz(a,j)acridine, the extended polycyclic structure enhances the potential for strong π-π stacking interactions, leading to stable DNA-intercalated complexes. The nitrogen atom within the heterocyclic ring can also influence binding properties, potentially participating in hydrogen bonding or altering the electronic characteristics of the molecule researchgate.net. These interactions disrupt the normal structure and function of DNA, forming the basis of the compound's genotoxic and biological activities.
Interaction with Key Biological Regulatory Enzymes
DNA topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. They are vital for processes like DNA replication, transcription, and chromosome segregation. Because of their critical role, they are a key target for various anticancer drugs.
The acridine scaffold is a well-known structural motif for compounds that inhibit topoisomerase enzymes nih.govmdpi.com. Acridine-based drugs, such as the clinical agent amsacrine, function as topoisomerase "poisons" mdpi.comnih.gov. They act by intercalating into the DNA and stabilizing the transient covalent complex formed between topoisomerase and the DNA strand (the "cleavage complex") mdpi.com. This stabilization prevents the re-ligation of the DNA break, leading to an accumulation of toxic double-strand breaks, cell cycle arrest, and ultimately, apoptosis mdpi.comembopress.org. Both topoisomerase I and topoisomerase II can be targeted by different acridine derivatives mdpi.comnih.govnih.gov.
Modulation of Telomerase Activity
The search for effective anticancer agents has led to the investigation of various compounds that can modulate the activity of telomerase, an enzyme crucial for the immortalization of cancer cells. Among these, derivatives of acridine, a class of nitrogen-containing heterocyclic aromatic compounds to which 1,2-Dihydrodibenz(a,j)acridine belongs, have been a significant focus of research. The primary mechanism by which these compounds are believed to inhibit telomerase is through the stabilization of G-quadruplex structures in telomeric DNA.
Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in guanine (B1146940) and can fold into four-stranded structures known as G-quadruplexes. The formation and stabilization of these structures can physically obstruct the telomerase enzyme from binding to and elongating the telomeres. Acridine derivatives, with their planar aromatic systems, are well-suited to interact with and stabilize these G-quadruplexes. nih.govnih.gov This interaction is a key aspect of their potential as telomerase inhibitors.
Research into various substituted acridine derivatives has provided insights into the structure-activity relationships that govern their telomerase inhibitory potential. Molecular modeling studies have been employed to understand the binding energies between these compounds and the G-quadruplex DNA, further supporting the hypothesis that G-quadruplexes are the primary target for these inhibitors. nih.gov
Detailed Research Findings
A number of studies have focused on synthesizing and evaluating different acridine derivatives for their ability to inhibit telomerase. The inhibitory concentration (IC50), which is the concentration of a compound required to reduce the activity of an enzyme by half, is a common metric used to quantify the potency of these inhibitors.
For instance, a series of 3,6-disubstituted acridine derivatives were designed and found to be potent telomerase inhibitors, with IC50 values in the micromolar range. nih.gov These values were comparable to their cytotoxicity in ovarian cancer cell lines, suggesting a link between telomerase inhibition and anticancer activity. nih.gov
Further investigations into di- and trisubstituted acridine derivatives have also identified compounds with significant inhibitory activity. researchgate.net The introduction of specific substituent groups at various positions on the acridine core has been shown to enhance their biological activity. researchgate.net For example, the presence of a highly basic N,N-dimethylaminoalkyl group at the C-9 position of the acridine core was found to significantly increase the telomerase inhibitory activity. researchgate.net
The following table summarizes the telomerase inhibitory activity of selected acridine derivatives from various studies.
| Compound | Substituents | IC50 (µM) |
| Acridine Derivative 1 | 3,6-disubstituted | 1.3 - 8 |
| Acridine Derivative 2 | 4,9-disubstituted | 2.6 |
| BRACO-19 | Trisubstituted | Not specified in provided search results |
This table is for illustrative purposes and the specific derivatives and their corresponding IC50 values are based on findings from the cited research on acridine compounds.
The cellular activity of compounds like the trisubstituted acridine BRACO-19 has been linked to both the direct inhibition of telomerase and the "uncapping" of the 3' telomere ends. nih.gov This uncapping can occur when the G-quadruplex stabilizing compound displaces proteins that normally protect the telomere, leading to telomere shortening and cellular senescence or apoptosis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have also been conducted to develop models that can predict the telomerase inhibitory activity of acridinic derivatives based on their chemical structure. nih.gov These models help in identifying key molecular descriptors and structural fragments that contribute to the inhibitory potency, aiding in the rational design of new and more effective telomerase inhibitors. nih.gov
Structure Activity Relationship Studies and Design of Novel Dibenz A,j Acridine Analogs
Synthesis and Characterization of Substituted and Bridged Dihydrodibenz(a,j)acridines
The synthesis of substituted and bridged analogs of 1,2-dihydrodibenz(a,j)acridine is crucial for exploring its structure-activity relationships (SAR). While specific literature on the synthesis of a wide range of substituted 1,2-dihydrodibenz(a,j)acridines is limited, general synthetic strategies for acridine (B1665455) derivatives can be adapted.
A common approach involves the intramolecular cyclization of ortho-arylamino Schiff bases under the influence of a catalyst like zinc chloride (ZnCl₂), which can yield various acridine derivatives with high efficiency. This method starts from readily available materials like o-fluorobenzaldehyde, which undergoes imine condensation and aromatic amine nucleophilic substitution to form the Schiff base precursor google.com. The reaction conditions are generally mild, and the process is amenable to large-scale synthesis google.com.
Another established method for acridine synthesis is the Bernthsen reaction, which involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent at high temperatures. Variations of this method could be employed to introduce substituents onto the dibenz(a,j)acridine core by using appropriately substituted starting materials.
The synthesis of bridged dibenz(a,j)acridine analogs, where a linker connects two acridine moieties, has also been explored in the context of developing DNA bis-intercalating agents. For instance, methods have been developed for the synthesis of N¹, N⁸-bis(9-acridinyl)-N⁴-(4-hydroxybenzyl)-spermidine, where two acridine units are linked by a spermidine-based chain mdpi.com. Such syntheses often involve the reaction of a diamine with a 9-methoxyacridine (B162088) derivative mdpi.com. These approaches could potentially be adapted to create bridged this compound structures.
Characterization of these newly synthesized analogs relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise structure of the molecule, including the position of substituents on the aromatic rings. Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition and structural features. Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic properties of the conjugated system, while infrared (IR) spectroscopy helps in identifying functional groups introduced during synthesis. For complex structures, X-ray crystallography can provide definitive three-dimensional structural information.
Comparative Studies with Isomeric Dibenzacridines and Other Nitrogen Heterocyclic Aromatic Compounds
Understanding the biological activity of this compound is greatly enhanced by comparing it with its isomers and other structurally related nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs). These comparative studies help to identify the structural features that govern their carcinogenic and metabolic profiles.
Dibenz(a,j)acridine (DBAJAC) is a known carcinogen with primarily local effects, in contrast to another N-heterocyclic aromatic, 7H-dibenzo(c,g)carbazole (DBC), which exhibits both potent local and systemic carcinogenicity nih.gov. In mouse skin initiation-promotion studies, both DBAJAC and DBC demonstrated tumor-initiating ability nih.gov. Specifically, a single application of 200 nmol of DBAJAC, followed by promotion with TPA, resulted in skin tumors in 17 out of 30 mice, while DBC led to tumors in 26 out of 30 mice under the same conditions nih.gov. This suggests that despite differences in their activation pathways, both compounds are effective tumor initiators nih.gov.
The metabolism of dibenzacridines is a key determinant of their biological activity. The rate of metabolism of dibenz(a,j)acridine has been found to be lower than that of 7H-dibenzo(c,g)carbazole in untreated and corn oil-pretreated animals nih.gov. However, pretreatment with benzo(a)pyrene significantly increases the metabolism of DBAJAC nih.gov. The major metabolite of DBAJAC is the trans-3,4-dihydrodiol, which is considered a proximate carcinogen according to the bay-region theory of carcinogenesis nih.gov. Other significant metabolites include the 5,6-oxide and various phenols nih.gov.
Comparative studies with isomeric dibenzacridines, such as dibenz(a,c)acridine, are also informative. While detailed comparative carcinogenicity data between the (a,j) and (a,c) isomers are not extensively available, the structural differences are expected to influence their biological properties. The arrangement of the fused rings and the position of the nitrogen atom can affect their metabolic activation pathways and their ability to interact with biological macromolecules like DNA.
When compared to a broader range of nitrogen heterocyclic aromatic compounds, the position of the nitrogen atom within the polycyclic aromatic system is a critical factor. The nitrogen can influence the electronic properties of the molecule, affecting its metabolism by cytochrome P450 enzymes and the stability of the resulting reactive metabolites.
Rational Design Principles for Modulating Biological Activity through Structural Modifications
The principles of rational design are applied to modify the structure of dibenz(a,j)acridine and its analogs to alter their biological activity, aiming to either enhance therapeutic potential or reduce toxicity. This involves a deep understanding of the structure-activity relationships (SAR) that govern their interactions with biological targets, primarily DNA.
One of the key mechanisms of action for many acridine derivatives is their ability to intercalate into DNA, disrupting cellular processes like replication and transcription. The planar tricyclic structure of the acridine core is well-suited for insertion between DNA base pairs. Rational design strategies often focus on modifying substituents at various positions on the acridine ring to enhance this DNA binding affinity and specificity. For example, the introduction of side chains containing amino groups can improve electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
For dibenzacridine analogues, structural modifications can be strategically implemented to modulate their carcinogenic potential. Since the formation of bay-region diol epoxides is a critical step in the metabolic activation of many polycyclic aromatic hydrocarbons to their ultimate carcinogenic forms, modifications that hinder this metabolic pathway can reduce carcinogenicity. This could involve introducing bulky substituents near the bay region to sterically hinder enzymatic oxidation or altering the electronic properties of the molecule to disfavor the formation of the reactive epoxide intermediate. For instance, the introduction of groups that block metabolism, such as fluorine atoms or bulky t-butyl groups, has been a successful strategy in modulating the activity of other polycyclic aromatic compounds researchgate.netbenthamscience.com.
Furthermore, the design of bifunctional molecules, such as bridged dibenzacridines, represents another rational design approach. By linking two DNA-intercalating units, it is possible to achieve bis-intercalation, which can lead to a significantly higher affinity for DNA and potentially altered biological activity profiles. The nature and length of the linker are critical design elements that can influence the DNA binding mode and sequence selectivity.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting 1,2-Dihydrodibenz(a,j)acridine in environmental or biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques. For trace detection, isotope dilution with stable isotopes (e.g., ¹³C-labeled analogs) improves sensitivity and accuracy. DNA adducts formed by metabolic activation can be analyzed via ³²P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Q. How is this compound synthesized, and what are critical purity assessment steps?
- Methodological Answer : Synthesis typically involves cyclization of pre-aromatic precursors under catalytic conditions (e.g., Pd-mediated coupling). Purity is assessed via melting point determination (218–220°C), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. Quantification of residual solvents or byproducts requires GC-MS with internal standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its carcinogenic classification (IARC Group 2A), use fume hoods, nitrile gloves, and lab coats. Store at 2–8°C in sealed containers labeled with UN 2811. Decontaminate spills with activated charcoal and avoid exposure to light or oxidizing agents. Regular monitoring of workplace air concentrations is recommended .
Advanced Research Questions
Q. How does the metabolic activation of this compound lead to mutagenic DNA adducts, and what experimental models validate this pathway?
- Methodological Answer : Cytochrome P450 enzymes oxidize the compound to dihydrodiol intermediates, which are further epoxidized to form bay-region diol-epoxides. These reactive metabolites bind to DNA bases (e.g., deoxyguanosine), forming adducts detectable in mouse skin models via ³²P-postlabeling. Mutagenicity assays in Salmonella TA98/TA100 strains with S9 metabolic activation confirm dose-dependent mutagenesis .
Q. What experimental strategies resolve contradictions in reported mutagenicity data across bacterial vs. mammalian systems?
- Methodological Answer : Discrepancies arise from differences in metabolic activation efficiency. Use liver microsomes from Aroclor 1254-treated rats to enhance metabolic conversion. Compare results across systems: e.g., the anti-(+)-diol-epoxide isomer shows higher mutagenicity in mammalian cells (e.g., V79 cells) than bacterial assays. Pair in vitro data with in vivo tumorigenicity studies in CD-1 mice to validate mechanisms .
Q. How do stereochemical variations in dihydrodiol-epoxide isomers influence carcinogenic potency?
- Methodological Answer : Synthesize enantiopure isomers via chiral column chromatography or diastereomeric ester separation. Test carcinogenicity in neonatal mice via subcutaneous injection; the (+)-trans-(1R,2S,3S,4R) isomer induces higher tumor incidence. Correlate results with DNA adduct profiles (e.g., Hras A→T mutations) using allele-specific PCR .
Q. What in vitro and in vivo models best replicate human exposure scenarios for studying this compound toxicity?
- Methodological Answer : For inhalation studies, use aerosolized particles in rodent models with lung histopathology. For dermal exposure, apply topically to SKH-1 hairless mice and monitor papilloma formation. In vitro, primary human hepatocytes or 3D liver spheroids provide metabolic relevance. Cross-validate with epidemiological data from occupational exposure cohorts .
Guidance for Experimental Design
- Dose-Response Analysis : Use logarithmic dosing (0.1–100 μM) in mutagenicity assays to capture threshold effects. Include negative controls (solvent-only) and positive controls (e.g., benzo[a]pyrene).
- Data Interpretation : Apply Hill equation modeling to dose-response curves. For conflicting results, perform meta-analysis using PRISMA guidelines to assess study heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
